molecular formula C13H16N2O2 B1461314 3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid CAS No. 1154389-82-8

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid

Cat. No. B1461314
CAS RN: 1154389-82-8
M. Wt: 232.28 g/mol
InChI Key: PXDPLWVNVVSVAZ-UHFFFAOYSA-N
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Description

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid, also known as DMBIA, is a synthetic compound with a wide range of applications in scientific research. It is a member of the benzimidazole family and is widely used in laboratory experiments due to its unique chemical structure. DMBIA has been studied extensively and is known to have several biochemical and physiological effects.

Scientific Research Applications

Pharmacological Applications

Benzimidazoles, which include the 5,6-dimethyl-1H-benzimidazol moiety, have been extensively explored for their pharmacological properties . They have been found to possess many pharmacological properties, including antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine properties . They are also used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

Enzyme Inhibition

Benzimidazoles are potent inhibitors of various enzymes . This makes them valuable in the development of drugs that target specific enzymes in the body.

Synthesis of Other Compounds

The unique structural characteristics of 5,6-Dimethylbenzimidazole make it a valuable precursor in the synthesis of other compounds with specific desired properties .

Biological Studies

Molecules having benzimidazole motifs showed promising application in biological and clinical studies . They are found to be isosters of naturally occurring nucleotides, which allows them to interact easily with the biopolymers of the living system .

Vitamin B12-like Activity

5,6-Dimethylbenzimidazole was discovered as a degradation product of vitamin B12 and some of its analogs were found to have vitamin B12-like activity . This could potentially be applied in the treatment of vitamin B12 deficiency or related conditions.

Carbon Dioxide Capture

While not directly related to “3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid”, benzimidazole-based compounds have been studied for their potential in carbon dioxide capture . This could potentially be an area of future research for this compound.

properties

IUPAC Name

3-(5,6-dimethylbenzimidazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-4-11-12(5-9(8)2)15(7-14-11)10(3)6-13(16)17/h4-5,7,10H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXDPLWVNVVSVAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5,6-dimethyl-1H-benzimidazol-1-yl)butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.